molecular formula C7H8N2O B1296714 2-(Pyridin-3-yl)acetamide CAS No. 3724-16-1

2-(Pyridin-3-yl)acetamide

Cat. No. B1296714
CAS RN: 3724-16-1
M. Wt: 136.15 g/mol
InChI Key: YDHIMEXEGOCNHU-UHFFFAOYSA-N
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Patent
US05821240

Procedure details

16.8 g of ethyl-3-pyridylacetate and 1 l of methanolic ammonia solution are shaken in a pressure vessel at 100° C. for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction. 12.7 g of the 3-(aminocarbonylmethyl)pyridine obtained in this way are hydrogenated with 250 ml of ethanol and 3 g of rhodium/platinum catalyst at 50° C. under a pressure of 3 bar of hydrogen for 2 hours. After cooling, filtration and concentration, the precipitate is triturated with ether and filtered off with suction.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)C.[NH3:13]>>[NH2:13][C:4]([CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:3]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)OC(CC=1C=NC=CC1)=O
Name
Quantity
1 L
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
the precipitate is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
NC(=O)CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.